![molecular formula C17H17Br B14501747 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene CAS No. 62856-33-1](/img/structure/B14501747.png)
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H17Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-propylphenyl group is attached via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene typically involves the following steps:
Bromination: The starting material, 4-[2-(4-propylphenyl)ethenyl]benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces a bromine atom at the para position of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and ethyl-substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological or chemical targets. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(phenylethynyl)benzene: This compound has a similar structure but with an ethynyl linkage instead of an ethenyl linkage.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has an additional bromine atom on the phenyl ring attached via an ethynyl linkage.
1-Bromo-4-[(4-methylphenyl)ethenyl]benzene: This compound has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is unique due to the presence of both a bromine atom and a 4-propylphenyl group attached via an ethenyl linkage
Propriétés
Numéro CAS |
62856-33-1 |
|---|---|
Formule moléculaire |
C17H17Br |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-propylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H17Br/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-13H,2-3H2,1H3 |
Clé InChI |
CKDOFASLUBEEJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


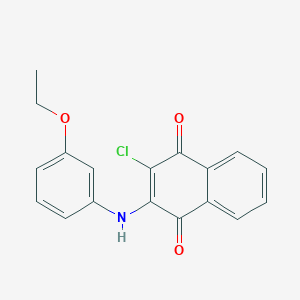
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)


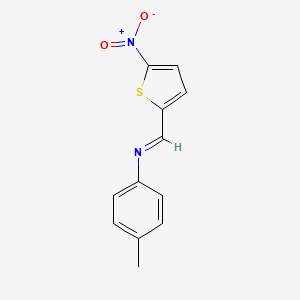
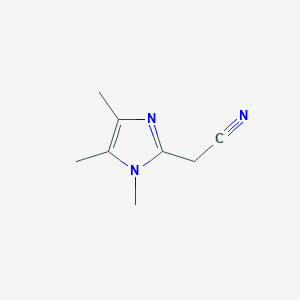


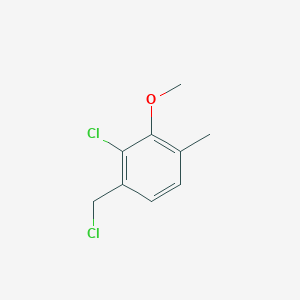
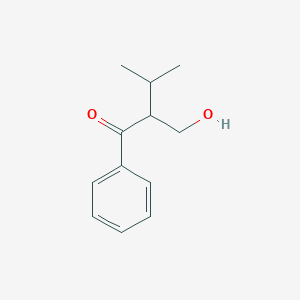
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
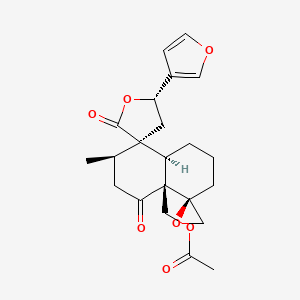
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)

